Home > Products > Screening Compounds P31488 > Clavulanic acid and ticarcillin
Clavulanic acid and ticarcillin -

Clavulanic acid and ticarcillin

Catalog Number: EVT-1592614
CAS Number:
Molecular Formula: C23H25N3O11S2
Molecular Weight: 583.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clavulanic acid and ticarcillin are two important compounds in the field of antibiotics, particularly in combating bacterial resistance. Clavulanic acid is a beta-lactam compound that acts as a beta-lactamase inhibitor, while ticarcillin is a semisynthetic penicillin antibiotic. Together, they form a combination that enhances the efficacy of ticarcillin against beta-lactamase producing bacteria.

Source

Clavulanic acid is produced through fermentation by the bacterium Streptomyces clavuligerus, whereas ticarcillin is derived from the basic penicillin nucleus, 6-amino-penicillanic acid. The combination of these two compounds is utilized in formulations such as Timentin, which protects ticarcillin from degradation by beta-lactamase enzymes, effectively broadening its antimicrobial spectrum .

Classification
  • Clavulanic Acid: Beta-lactam antibiotic, beta-lactamase inhibitor.
  • Ticarcillin: Semisynthetic penicillin antibiotic.
Synthesis Analysis

Methods

The synthesis of clavulanic acid involves fermentation processes where Streptomyces clavuligerus is cultivated under controlled conditions. The production of clavulanic acid can be influenced by various factors such as pH, temperature, and the presence of specific nutrients.

Ticarcillin is synthesized from 6-amino-penicillanic acid through chemical modifications that enhance its activity and stability against bacterial enzymes. The process typically involves acylation reactions where different side chains are introduced to the penicillin nucleus to create ticarcillin.

Technical Details

The fermentation process for clavulanic acid typically includes:

  • Fermentation Phase: Cultivation of Streptomyces clavuligerus in a nutrient-rich medium.
  • Extraction Phase: Isolation of clavulanic acid from the fermentation broth using techniques such as solvent extraction or chromatography.

For ticarcillin, the synthesis involves:

  • Acylation Reaction: The introduction of a phenylacetyl group to the penicillin core to produce ticarcillin.
Molecular Structure Analysis

Structure

Clavulanic acid has a molecular formula of C₈H₉N₃O₅S and features a beta-lactam ring structure characteristic of its class. Its structure includes:

  • A fused bicyclic system.
  • A hydroxyl group contributing to its reactivity.

Ticarcillin has a molecular formula of C₁₃H₁₄N₂O₅S and shares a similar beta-lactam structure but differs in its side chain, which enhances its antibacterial activity.

Data

  • Clavulanic Acid:
    • Molecular Weight: 237.24 g/mol
    • Structure: Clavulanic Acid Structure (for visualization purposes).
  • Ticarcillin:
    • Molecular Weight: 314.36 g/mol
    • Structure: Ticarcillin Structure (for visualization purposes).
Chemical Reactions Analysis

Reactions

Clavulanic acid inhibits beta-lactamase enzymes produced by resistant bacteria. This inhibition allows ticarcillin to exert its antibacterial effect by binding to penicillin-binding proteins and disrupting cell wall synthesis.

Technical details include:

  • Beta-Lactamase Inhibition: Clavulanic acid binds irreversibly to the active site of beta-lactamases, preventing them from hydrolyzing the beta-lactam ring of ticarcillin.
  • Antibacterial Activity: Ticarcillin disrupts peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death.
Mechanism of Action

The mechanism involves two main processes:

  1. Inhibition of Beta-Lactamases: Clavulanic acid's structure allows it to mimic the substrate for beta-lactamases, leading to irreversible binding and inhibition.
  2. Cell Wall Synthesis Disruption: Ticarcillin binds to penicillin-binding proteins on bacterial cell membranes, inhibiting their function in synthesizing peptidoglycan layers, which are essential for bacterial cell wall integrity.

Data from pharmacodynamic studies indicate that the combination significantly enhances the efficacy against resistant strains compared to ticarcillin alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Clavulanic Acid:
    • Appearance: White to off-white crystalline powder.
    • Solubility: Soluble in water and slightly soluble in organic solvents.
  • Ticarcillin:
    • Appearance: White or off-white powder.
    • Solubility: Highly soluble in water (>600 mg/mL) with a pH range of 5.5 to 7.5 when reconstituted .

Chemical Properties

  • Both compounds are sensitive to heat and light; thus, they should be stored under controlled conditions.
  • Stability studies indicate that reconstituted solutions maintain potency for specified durations depending on storage conditions (e.g., room temperature vs. refrigeration) .
Applications

The primary applications of clavulanic acid and ticarcillin include:

  • Clinical Use: Treatment of infections caused by bacteria resistant to other antibiotics.
  • Research Applications: Studies on antibiotic resistance mechanisms and development of new antimicrobial agents.

The combination is particularly effective against infections caused by Pseudomonas aeruginosa and other resistant Gram-negative bacteria due to its ability to overcome beta-lactamase-mediated resistance mechanisms .

Mechanisms of Synergistic Action

Molecular Basis of β-Lactamase Inhibition by Clavulanic Acid

Clavulanic acid, a clavam compound produced by Streptomyces clavuligerus, functions as a mechanism-based "suicide inhibitor" of Ambler class A β-lactamases. Structurally resembling penicillin, it features a β-lactam core but replaces the thiazolidine ring with an oxazolidine ring. This molecular configuration allows irreversible acylation of the β-lactamase active site serine residue. Upon binding, clavulanic acid undergoes complex hydrolysis and rearrangement reactions, forming stable intermediates (enamine and imine derivatives) that permanently inactivate the enzyme [2] [8].

The inhibition spectrum encompasses plasmid-mediated TEM, SHV, and CTX-M enzymes, which constitute the majority of extended-spectrum β-lactamases (ESBLs). Crucially, clavulanate demonstrates concentration-dependent inhibition kinetics. Low concentrations primarily provide transient protection for co-administered β-lactams like ticarcillin, while higher concentrations achieve sustained enzyme inactivation. However, its efficacy diminishes against class C (AmpC) and class D (OXA) β-lactamases due to structural differences in their active sites [8] [9].

Table 1: Inhibition Efficiency of Clavulanic Acid Against Major β-Lactamase Classes

β-Lactamase ClassRepresentative EnzymesInhibition by Clavulanic AcidPrimary Mechanism
Class A (ESBLs)TEM-1, SHV-1, CTX-M-15High (Irreversible)Permanent active site acylation
Class BNDM-1, VIMNoneMetallo-enzyme (zinc-dependent hydrolysis)
Class CAmpC (Chromosomal)Low/NonePoor binding affinity
Class DOXA-48Variable/WeakAltered active site conformation

Ticarcillin’s Structural Susceptibility to Bacterial Resistance Mechanisms

Ticarcillin, a carboxypenicillin, exhibits intrinsic activity against Gram-negative bacilli, including Pseudomonas aeruginosa, due to its enhanced permeability through outer membrane porins. Its molecular structure contains a β-lactam ring critical for binding penicillin-binding proteins (PBPs) and disrupting peptidoglycan cross-linking. However, the β-lactam ring is highly vulnerable to hydrolysis by diverse β-lactamases. ESBLs efficiently hydrolyze ticarcillin through nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to ring opening and antibiotic inactivation. This hydrolysis is particularly efficient in TEM and SHV-derived ESBLs, which possess expanded active sites accommodating the bulky R-groups of penicillins [3] [8].

Additionally, ticarcillin is intrinsically unstable against AmpC β-lactamases produced by Enterobacter spp. and P. aeruginosa. AmpC enzymes hydrolyze ticarcillin at rates ~1000-fold higher than clavulanate-inhibited TEM-1, rendering the antibiotic ineffective even in the presence of inhibitors. Porin mutations (e.g., OprD loss in P. aeruginosa) and efflux pump upregulation further reduce intracellular ticarcillin concentrations, exacerbating resistance [5] [8].

Table 2: Vulnerability of Ticarcillin to Bacterial Resistance Mechanisms

Resistance MechanismMolecular BasisImpact on Ticarcillin EfficacyCommon Pathogens
ESBL HydrolysisExpanded active site serine β-lactamasesHigh-level resistance (MIC >256 µg/mL)E. coli, K. pneumoniae
AmpC ExpressionChromosomal/plasmid-encoded cephalosporinasesHigh-level hydrolysisEnterobacter spp., P. aeruginosa
Porin LossMutations in OmpC/OmpF or OprD porinsReduced intracellular accumulationP. aeruginosa, E. coli
Efflux ActivationUpregulation of MexAB-OprM or AcrAB-TolC systemsAntibiotic expulsionP. aeruginosa, Enterobacteriaceae

Pharmacodynamic Synergy in Gram-Negative Bacilli

The ticarcillin-clavulanate combination exhibits pharmacodynamic synergy defined by a fractional inhibitory concentration index (FICI) ≤0.5. This synergy arises from clavulanate's protection of ticarcillin from enzymatic degradation, thereby increasing the bioavailable concentration of active ticarcillin at the PBP target site. Time-kill studies demonstrate bactericidal synergy against Enterobacteriaceae, reducing ticarcillin MICs by 4- to 16-fold in isolates expressing TEM-1 or SHV-1 β-lactamases. For example, E. coli strains with baseline ticarcillin MICs of 128 µg/mL show MIC reductions to 8–16 µg/mL with clavulanate (2–4 µg/mL) [1] [4].

However, synergy is highly dependent on the inoculum effect. High bacterial inocula (>10⁸ CFU/mL) overwhelm clavulanate through excessive β-lactamase production, negating ticarcillin protection. Additionally, clavulanate alone lacks intrinsic antibacterial activity and cannot enhance ticarcillin's efficacy against β-lactamase-negative strains. The combination's bactericidal activity is also time-dependent, requiring free ticarcillin concentrations to exceed the MIC for >50% of the dosing interval for optimal efficacy [1] [9].

Table 3: In Vitro Synergy of Ticarcillin-Clavulanate Against Gram-Negative Pathogens

Pathogenβ-Lactamase PresentTicarcillin MIC (µg/mL) AloneTicarcillin-Clavulanate MIC (µg/mL)FICI
E. coliTEM-164–1284–80.1–0.25
K. pneumoniaeSHV-1128–2568–320.25–0.5
P. aeruginosaNone16–3216–321.0 (Additive)
Enterobacter cloacaeAmpC>256>256>2 (Antagonistic)

Role of Clavulanic Acid in Restoring Ticarcillin Efficacy Against Extended-Spectrum β-Lactamase (ESBL) Producers

ESBLs (e.g., CTX-M-15, TEM-52, SHV-12) hydrolyze oxyimino-cephalosporins but remain susceptible to clavulanate inhibition. Clavulanate restores ticarcillin activity against ESBL-producing Enterobacteriaceae by forming a stable acyl-enzyme complex within the ESBL active site. This protection allows ticarcillin to bind PBPs and exert bactericidal effects. Clinical studies of urinary tract infections (UTIs) demonstrate that amoxicillin-clavulanate (a related combination) achieves 84.7% clinical cure rates in ESBL-producing E. coli infections when the amoxicillin-clavulanate MIC is ≤8 µg/mL. However, Klebsiella spp. exhibit higher failure rates (33.3%) due to inoculum effects and emerging resistance during therapy [4] [8] [10].

A critical limitation is clavulanate-induced resistance development. ESBL producers with high baseline amoxicillin-clavulanate MICs (8 µg/mL) show resistance emergence in 71.4% of cases during therapy, compared to 5.1% in isolates with MICs ≤2 µg/mL. This resistance arises via porin mutations, efflux overexpression, or acquisition of inhibitor-resistant TEM (IRT) variants. Consequently, ticarcillin-clavulanate remains unreliable for serious ESBL infections despite in vitro susceptibility [4] [7].

Limitations in Pseudomonas aeruginosa Resistance Modulation

Pseudomonas aeruginosa presents formidable challenges for ticarcillin-clavulanate due to multifactorial resistance. Crucially, clavulanate induces chromosomal AmpC β-lactamase expression in >80% of P. aeruginosa isolates. AmpC hydrolyzes ticarcillin efficiently (kcat ~100 s⁻¹), and clavulanate fails to inhibit this enzyme. Time-kill assays confirm no synergistic reduction in bacterial growth when clavulanate (2–4 µg/mL) is combined with ticarcillin against P. aeruginosa, regardless of baseline susceptibility [1] [5].

Impermeability and efflux further compromise efficacy. The P. aeruginosa outer membrane lacks efficient porins for clavulanate uptake, limiting intracellular concentrations. Additionally, MexAB-OprM efflux exports both ticarcillin and clavulanate, reducing their periplasmic bioavailability. Zinc oxide nanoparticles (ZnO NPs) demonstrate synergistic effects with β-lactams like ceftazidime by disrupting membrane integrity, but clavulanate lacks analogous permeabilizing activity. Consequently, ticarcillin-clavulanate combinations show negligible clinical utility against P. aeruginosa, even in strains testing "susceptible" in vitro [1] [5].

Table 4: Resistance Mechanisms Limiting Ticarcillin-Clavulanate in Pseudomonas aeruginosa

Resistance MechanismEffect on TicarcillinEffect on ClavulanateConsequence for Combination
Chromosomal AmpC InductionHydrolysis (High efficiency)No inhibitionClavulanate induces ticarcillin destruction
OprD Porin LossReduced influxMinimal influxSubtherapeutic antibiotic levels
MexAB-OprM EffluxActive extrusionActive extrusionReduced periplasmic concentrations
Biofilm FormationImpaired antibiotic penetrationImpaired penetrationEnhanced tolerance in chronic infections

Properties

Product Name

Clavulanic acid and ticarcillin

IUPAC Name

(2S,5R,6R)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C23H25N3O11S2

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7?,8-,9+,12-;6-,7-/m11/s1

InChI Key

XWMVMWTVLSLJGY-IUXQBBRLSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.